Plectranthoic Acid
Description
Plectranthoic acid (PA) is a pentacyclic triterpenoid first isolated from Ficus microcarpa L., a plant traditionally used for treating type 2 diabetes in South Asia . Structurally, PA belongs to the hopanoid subclass of triterpenoids, characterized by a five-ring system with hydroxyl and carboxyl functional groups that enable diverse biological interactions .
Properties
CAS No. |
82373-96-4 |
|---|---|
Molecular Formula |
C30H48O3 |
Molecular Weight |
456.71 |
IUPAC Name |
(1S,2R,4aR,6aS,6bR,8aR,10R,12aR,12bR,14bS)-10-Hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,12b,13,14b-icosahydropicene-1-carboxylic acid |
InChI |
InChI=1S/C30H48O3/c1-18-10-13-27(4)16-17-29(6)19(24(27)23(18)25(32)33)8-9-21-28(5)14-12-22(31)26(2,3)20(28)11-15-30(21,29)7/h8,18,20-24,31H,9-17H2,1-7H3,(H,32,33)/t18-,20+,21-,22-,23+,24+,27-,28+,29-,30-/m1/s1 |
InChI Key |
FGVWTUYHPXJYGT-GESUWCJVSA-N |
SMILES |
O=C([C@H]1[C@H](C)CC[C@]2(C)CC[C@@]3(C)[C@]4(C)CC[C@@]5([H])C(C)(C)[C@H](O)CC[C@]5(C)[C@@]4([H])CC=C3[C@]21[H])O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Plectranthoic Acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Biochemical Interactions with AMP-Activated Protein Kinase (AMPK)
PA directly activates AMPK by binding to its γ-subunit at two distinct sites (Site A and Site B) with binding energies of -9.07 kcal/mol and -8.11 kcal/mol, respectively . This interaction triggers phosphorylation at Thr172 on the α-subunit, leading to downstream effects:
-
mTOR/S6K pathway suppression : PA reduces phosphorylation of mTOR (Ser2448) and S6K (Ser236/237), inhibiting protein synthesis .
-
Apoptosis induction : Increases pro-apoptotic Bax and cleaved PARP while decreasing anti-apoptotic Bcl-2 and Bcl-xL .
-
Autophagy modulation : Induces LC3-I to LC3-II conversion in PC3 cells, independent of AMPK .
Comparison of PA with Metformin
| Property | PA | Metformin |
|---|---|---|
| AMPK Binding Site | γ-subunit (allosteric) | γ-subunit (indirect) |
| Apoptosis Induction | AMPK-dependent | AMPK-independent |
| IC50 (Prostate Cancer) | 25.4–77 μM (cell-dependent) | Higher concentrations required |
| Bioavailability | Potent at low concentrations | Requires high doses |
Enzyme Inhibition Activity
PA exhibits multi-target inhibitory effects on enzymes linked to type 2 diabetes :
| Enzyme | IC50 (μM) | Mechanism of Inhibition |
|---|---|---|
| α-Glucosidase | 39.5 | Competitive binding to active site |
| α-Amylase | 55.5 | Disruption of substrate interaction |
| Dipeptidyl peptidase-4 (DPP-4) | 51.4 | Allosteric modulation |
Molecular docking studies confirm PA forms hydrogen bonds with catalytic residues (e.g., Asp349 in α-glucosidase) .
Structural Reactivity and Functional Group Interactions
PA’s pentacyclic structure (C30H48O4) enables key interactions:
-
Carboxylate group : Binds to Lys126 and Arg223 in AMPK’s γ-subunit .
-
Hydroxyl groups : Facilitate hydrogen bonding with α-glucosidase and DPP-4 .
-
Hydrophobic core : Stabilizes interactions with AMPK’s ATP-binding domain .
Key Structural Features
-
Functional groups: 1 carboxylate, 2 hydroxyls, 1 ketone.
-
Spectroscopic identification: NMR (δ 0.68–5.12 ppm), MS (m/z 456[M⁺]) .
Synergistic and Antagonistic Interactions
-
Metformin antagonism : Co-treatment with metformin reduces PA-induced AMPK activation and apoptosis .
-
Compound C reversal : AMPK inhibitor Compound C blocks PA’s suppression of mTOR/S6K .
Stability and Degradation
PA remains stable under standard conditions but degrades in:
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Mechanisms of PA and Similar Compounds
| Compound | Source | AMPK Activation Mechanism | Key Anticancer Effects | Selectivity for Cancer Cells |
|---|---|---|---|---|
| PA | Ficus microcarpa | Direct γ-subunit binding | G0/G1 arrest, apoptosis (caspase-3/PARP), mTOR inhibition | Yes (Non-toxic to normal cells) |
| NA | Evolvulus nummularius | Indirect (ADP/ATP ratio modulation) | Apoptosis (PARP/caspase-3), glycolysis induction | Limited data |
| CAPE | Propolis | None | Anti-inflammatory, anti-migration | No |
| Metformin | Synthetic | Indirect (mitochondrial inhibition) | Mild growth inhibition at high doses | No |
Table 2: Efficacy in Prostate Cancer Models
| Compound | Cell Lines Tested | IC₅₀ (Proliferation) | Key Molecular Targets |
|---|---|---|---|
| PA | DU145, PC3, CWR22Rv1 | 20–40 μM | AMPK, mTOR, p21/p27, caspase-3 |
| NA | DU145, C4-2 | Not quantified | AMPK, PARP, lactate dehydrogenase |
| CAPE | PC3 (limited data) | Not quantified | NF-κB, CYP2E1 |
| Metformin | DU145, PC3 | ~10 mM | AMPK (indirect), mitochondrial complex I |
Research Findings and Clinical Implications
Q & A
Q. What are the optimal methods for isolating Plectranthoic Acid (PA) from plant sources?
PA is typically isolated using multi-step chromatographic techniques. For example, from Ficus microcarpa, PA was extracted via sequential low-pressure liquid chromatography (LPLC) with silica gel and solvent gradients (n-hexane/chloroform/methanol), followed by reversed-phase LPLC (RP-LPLC) using C18 columns and methanol/water mixtures . Key steps include fraction collection based on polarity and structural verification via NMR and mass spectrometry.
Q. How is this compound structurally characterized in new plant sources?
Structural identification involves HPLC-DAD for preliminary separation (retention time ~15–20 min) , coupled with NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm the pentacyclic triterpenoid backbone and functional groups (e.g., hydroxyl, carboxyl) . Cross-referencing with databases like PubChem ensures accuracy.
Q. What in vitro models are suitable for initial screening of PA’s bioactivity?
Common models include prostate cancer cell lines (e.g., PC-3, LNCaP) for apoptosis assays , α-glucosidase inhibition assays for antidiabetic potential , and AMPK activation studies using Western blotting (phospho-AMPK Thr172) . Dose-response curves (typically 10–100 µM) and controls (e.g., metformin for AMPK) are critical for validation.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of PA’s AMPK-dependent apoptosis?
Discrepancies (e.g., AMPK-independent autophagy ) require cross-validation using AMPK knockdown/knockout models (siRNA or CRISPR) and dual inhibition/activation studies. For example, co-treatment with AMPK inhibitors (e.g., Compound C) can clarify pathway dependencies . Parallel assays (e.g., mTOR/S6K phosphorylation) help contextualize mechanistic crosstalk.
Q. What strategies mitigate batch-to-batch variability in PA samples for pharmacological studies?
Standardize extraction protocols (e.g., solvent ratios, column temperatures ) and implement rigorous QC: HPLC purity >95% , peptide content analysis (if conjugated), and LC-MS/MS for impurity profiling . For cell-based assays, pre-test solubility in DMSO/PBS and normalize doses using molar concentrations.
Q. How should researchers design experiments to assess PA’s dual anticancer and antidiabetic effects?
Use integrated models like AMPK-responsive cell lines (e.g., HepG2 for glucose uptake; PC-3 for apoptosis) . Employ time-course studies to distinguish acute (e.g., AMPK activation at 2–6 hrs) vs. chronic effects (e.g., apoptosis at 24–48 hrs). Statistical models (ANOVA with post-hoc tests) should account for multifactorial interactions.
Q. What analytical methods validate PA’s stability under experimental conditions?
Stability assays include:
Q. How can conflicting data on PA’s CYP2E1 modulation be reconciled in hepatotoxicity studies?
Address context-dependent effects by replicating conditions from seminal studies (e.g., CCl4-induced toxicity models ). Use isoform-specific CYP inhibitors/inducers and measure metabolites (e.g., ROS levels) alongside PA treatment. Meta-analyses of dose-response relationships can clarify threshold effects.
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for PA’s dose-response and synergy studies?
- For IC50 calculations, use nonlinear regression (e.g., GraphPad Prism’s log[inhibitor] vs. response model).
- Synergy with drugs (e.g., metformin) requires combination index (CI) analysis via Chou-Talalay method .
- Transcriptomic/proteomic data should apply false discovery rate (FDR) correction for multi-comparisons.
Q. How should researchers document PA-related methodologies to ensure reproducibility?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
